Cas no 111324-04-0 (Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]-)
![Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- structure](https://www.kuujia.com/scimg/cas/111324-04-0x500.png)
111324-04-0 structure
Product name:Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]-
Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- Chemical and Physical Properties
Names and Identifiers
-
- Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]-
- Phosphazene Base p4-t-bu
- Phosphazene base P4-t-Bu solution
- Phosphazene base P4-t-Bu solution purum, ~1.0 M in hexane
- 1-TERT-BUTYL-4,4,4-TRIS(DIMETHYLAMINO)-2,2-BIS[TRIS(DIMETHYLAMINO)-PHOSPHORANYLIDE-NAMINO]-2LAMBDA5,4LAMBDA5-CATENADI(PHOSPHAZENE)
- P4-phosphazene t-Bu
- P4-t-Bu phosphazene base
- phosphazene base P(4)-T-bu solution
- PHOSPHAZENE BASE P(4)-T-BU SOLUTION,1.0 0 M IN N-HEXANE
- Schwesinger base
- Schwesinger P4 Base
- Schwesinger phosphazene base
- tert-butyl-P4
- P4-tert-Butyl
- Phosphazene base P4-tert-butyl
- Phosphazene base P4-t-Bu solution ~0.8 M in hexane
- 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene)
- 1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-phosphoranylidenamino]-2Λ:5,4Λ:5-catenadi(phosphazene)
- PHOSPHAZENE BASE P(4)-T-BU SOLUTION, 1.0 0 M IN N-HEXANE
- SCHEMBL12346051
- Q27251252
- P4-tert-buty
- Phosphorimidic triamide, (1,1-dimethylethyl)tris(tris(dimethylamino)phosphoranylidene)-
- 3-tert-butylimino-1,1,1,5,5,5-hexakis(dimethylamino)-3-(tris(dimethylamino)phosphoranylidene)amino-1lambda5,3lambda5,5lambda5-1,4-triphosphazadiene
- DTXSID101114057
- Phosphorimidic triamide, N'''-(1,1-dimethylethyl)-N,N',N''-tris(tris(dimethylamino)phosphoranylidene)-
- NSRBCQCXZAYQHF-UHFFFAOYSA-N
- N-[[tert-butylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine
- 1-TERT-BUTYL-4,4,4-TRIS(DIMETHYLAMINO)-2,2-BIS[TRIS(DIMETHYLAMINO)-PHOSPHORANYLIDE-NAMINO]-2LAMBDA5,
- 3-(TERT-BUTYLIMINO)-1,1,1,5,5,5-HEXAKIS(DIMETHYLAMINO)-3-((TRIS(DIMETHYLAMINO)PHOSPHORANYLIDENE)AMINO)-1.LAMBDA.5,3.LAMBDA.5,5.LAMBDA.5-1,4-TRIPHOSPHAZADIENE
- tert-Buty-P4
- 114S812CQB
- 111324-04-0
- 3-(tert-Butylimino)-1,1,1,5,5,5-hexakis(dimethylamino)-3-((tris(dimethylamino)phosphoranylidene)amino)-1lambda5,3lambda5,5lambda5-1,4-triphosphazadiene
- J-002560
- 1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-phosphoranylidenamino]-2l5,4l5-catenadi(phosphazene)
- Schwesinger P4 base [MI]
- 3-tert-butylimino-1,1,1,5,5,5-hexakis(dimethylamino)-3-[tris(dimethylamino)phosphoranylidene]amino-1lambda5,3lambda5,5lambda5-1,4-triphosphazadiene
- N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethyl-amino)phosphoranylidene]-phosphorimidic triamide
- (tert-Butylimino)tris((tris(dimethylamino)phosphoranylidene)amino)phosphorane
- UNII-114S812CQB
- P4-tert-Butyl superbase
- G86244
- P4-t-bu
- tert-Butyltris[tris(dimethylamino)phosphoranylidene]phosphorimidic triamide
-
- MDL: MFCD00145114
- Inchi: InChI=1S/C22H63N13P4/c1-22(2,3)23-36(24-37(27(4)5,28(6)7)29(8)9,25-38(30(10)11,31(12)13)32(14)15)26-39(33(16)17,34(18)19)35(20)21/h1-21H3
- InChI Key: NSRBCQCXZAYQHF-UHFFFAOYSA-N
- SMILES: CC(N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C)(C)C
Computed Properties
- Exact Mass: 633.42800
- Monoisotopic Mass: 633.42798706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 39
- Rotatable Bond Count: 13
- Complexity: 820
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Tautomer Count: nothing
- Topological Polar Surface Area: 78.6Ų
- Surface Charge: 0
Experimental Properties
- Color/Form: liquid
- Density: 0.850-0.875 g/mL at 20 °C
- Melting Point: 207°
- Flash Point: Fahrenheit: -14.8 ° f
Celsius: -26 ° c - PSA: 117.84000
- LogP: 5.62410
- Merck: 13,8473
- Color/Form: ~0.8 M in hexane
- Solubility: Not determined
Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H304-H314-H336-H361f-H373-H412
- Warning Statement: P210-P280-P301+P310-P303+P361+P353-P304+P340+P310-P305+P351+P338-P331
- Hazardous Material transportation number:UN 2924 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-34-48/20-52/53-62-65-67
- Safety Instruction: S26; S36/37/39; S45; S61; S62
- FLUKA BRAND F CODES:3-10-34
-
Hazardous Material Identification:
- Safety Term:Hazard Codes F,C,NRisk Statements 11-34-48/20-51/53-62-65-67Safety Statements 26-36/37/39-45-61-62RIDADR UN 2924 3/PG 2WGK Germany 3F 3-10-34HazardClass 8PackingGroup I
- Risk Phrases:R11; R34; R48/20; R51/53; R62; R65; R67
- HazardClass:8
- PackingGroup:I
Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 79421-1ML |
111324-04-0 | 1ML |
¥1660.79 | 2023-01-17 | |||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P924358-5ml |
Phosphazene base P4-t-Bu solution |
111324-04-0 | ~0.8\xa0M in hexane | 5ml |
¥4,994.00 | 2022-09-28 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 79421-1ML |
Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- |
111324-04-0 | 1ml |
¥1814.26 | 2023-11-21 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-258013-1 ml |
Phosphazene base P4-t-Bu solution, |
111324-04-0 | 1 ml |
¥940.00 | 2023-09-05 | ||
Aaron | AR003UFV-5g |
Phosphazene base P4-t-Bu solution |
111324-04-0 | 5g |
$1017.00 | 2025-02-13 | ||
Aaron | AR003UFV-1g |
Phosphazene base P4-t-Bu solution |
111324-04-0 | 1g |
$207.00 | 2025-02-13 | ||
A2B Chem LLC | AB78319-250mg |
Phosphazene base P4-t-Bu solution |
111324-04-0 | 250mg |
$89.00 | 2024-01-05 | ||
A2B Chem LLC | AB78319-1g |
Phosphazene base P4-t-Bu solution |
111324-04-0 | 1g |
$232.00 | 2024-04-20 | ||
1PlusChem | 1P003U7J-5g |
Phosphazene base P4-t-Bu solution |
111324-04-0 | 5g |
$756.00 | 2023-12-26 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 79421-25l |
Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- |
111324-04-0 | 25l |
¥14186.82 | 2024-12-20 |
Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- Related Literature
-
Azusa Kondoh,Chaoyan Ma,Masahiro Terada Chem. Commun. 2020 56 10894
-
2. Ring opening polymerization of β-acetoxy-δ-methylvalerolactone, a triacetic acid lactone derivativeHussnain Sajjad,Emily A. Prebihalo,William B. Tolman,Theresa M. Reineke Polym. Chem. 2021 12 6724
-
Viktoria Kahlert,Erik Prell,Oliver Ohlenschl?ger,Jelena Melesina,Michael Schumann,Christian Lücke,Gunter Fischer,Miroslav Male?evi? Org. Biomol. Chem. 2018 16 4338
-
A. S. Barrow,C. J. Smedley,Q. Zheng,S. Li,J. Dong,J. E. Moses Chem. Soc. Rev. 2019 48 4731
-
Azusa Kondoh,Chaoyan Ma,Masahiro Terada Chem. Commun. 2020 56 10894
111324-04-0 (Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]-) Related Products
- 111324-03-9(1-TERT-BUTYL-2,2,4,4,4-PENTAKIS(DIMETHYLAMINO)-2LAMBDA5,4LAMBDA5-CATENADI(PHOSPHAZENE))
- 303-48-0(5H-Dibenz[b,f]azepine-5-propanamine,3-chloro-10,11-dihydro-N-methyl-)
- 2172390-16-6(2-tert-butylcyclohexane-1-sulfonyl fluoride)
- 315685-01-9(6-Phenylthieno2,3-dpyrimidine-4-thiol)
- 1339073-44-7(Ethyl 5-(1-hydroxy-1-methylethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate)
- 1046495-14-0(N-{[1,1'-biphenyl]-4-yl}-2-(2-phenylethenesulfonamido)propanamide)
- 2060032-84-8(3-(2-methylbenzenesulfonyl)aniline)
- 1804801-67-9(Ethyl 2-(fluoromethyl)-5-iodo-6-(trifluoromethoxy)pyridine-3-acetate)
- 1082395-12-7(5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one)
- 2580216-09-5(5-(benzyloxy)carbonyl-6-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid)
Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk

Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
CN Supplier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
